4-Bromobenzyl 1-naphthoate 4-Bromobenzyl 1-naphthoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1214417
InChI: InChI=1S/C18H13BrO2/c19-15-10-8-13(9-11-15)12-21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2
SMILES: C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)Br
Molecular Formula: C18H13BrO2
Molecular Weight: 341.2g/mol

4-Bromobenzyl 1-naphthoate

CAS No.:

Cat. No.: VC1214417

Molecular Formula: C18H13BrO2

Molecular Weight: 341.2g/mol

* For research use only. Not for human or veterinary use.

4-Bromobenzyl 1-naphthoate -

Specification

Molecular Formula C18H13BrO2
Molecular Weight 341.2g/mol
IUPAC Name (4-bromophenyl)methyl naphthalene-1-carboxylate
Standard InChI InChI=1S/C18H13BrO2/c19-15-10-8-13(9-11-15)12-21-18(20)17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2
Standard InChI Key ZFDIETSLFSDAKY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC=C(C=C3)Br

Introduction

Structural Characteristics

Molecular Structure and Properties

4-Bromobenzyl 1-naphthoate possesses a molecular formula of C18H13BrO2, with an estimated molecular weight of approximately 341.2 g/mol, comparable to its structural isomer 2-Bromobenzyl 1-naphthoate . The compound features a naphthalene ring system with a carboxyl group at the 1-position forming an ester bond with the methylene group of a 4-bromobenzyl moiety. The bromine atom occupies the para position on the benzyl ring, creating a unique electronic distribution that distinguishes it from related isomers like 2-Bromobenzyl 1-naphthoate where the bromine occupies the ortho position .

As an aromatic ester with significant hydrophobic regions, 4-Bromobenzyl 1-naphthoate would be expected to exhibit limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, acetone, and various alcohols. The presence of both the naphthalene and bromobenzene aromatic systems confers rigidity to the molecule, likely resulting in a relatively high melting point compared to aliphatic esters of similar molecular weight.

Comparative Structural Analysis

When comparing 4-Bromobenzyl 1-naphthoate with structurally related compounds, several notable differences and similarities emerge that help predict its chemical behavior and potential applications.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesCAS Number
4-Bromobenzyl 1-naphthoateC18H13BrO2~341.21-naphthoate ester with 4-bromobenzyl group311783-65-0
2-Bromobenzyl 1-naphthoateC18H13BrO2341.21-naphthoate ester with 2-bromobenzyl group832121-96-7
4-bromo-1-naphthoic acidC11H7BrO2~251.1Naphthalene with bromine at position 4 and carboxylic acid at position 1Not provided
4-acetyl-1-naphthoic acidC13H10O3214.22Naphthalene with acetyl group at position 4 and carboxylic acid at position 1131986-05-5
N-(4-bromophenyl)-3-hydroxy-2-naphthamideC17H12BrNO2~342.2Naphthamide derivative with 4-bromophenyl and hydroxyl groupsNot provided

The position of the bromine atom in 4-Bromobenzyl 1-naphthoate significantly influences its molecular geometry, electron distribution, and potential reactivity compared to the 2-bromo isomer. The para-substitution pattern typically results in a more linear molecular shape with different steric properties than ortho-substituted analogs, potentially affecting its binding interactions with various biological targets and its performance in material science applications.

Synthesis and Preparation Methods

Synthetic RouteStarting MaterialsReaction ConditionsPotential AdvantagesPotential Limitations
Direct Esterification1-Naphthoic acid + 4-Bromobenzyl alcoholAcid catalyst (e.g., H2SO4), heatSimple procedure, readily available starting materialsWater formation may require removal to drive reaction
TransesterificationMethyl 1-naphthoate + 4-Bromobenzyl alcoholBase catalyst, heatMilder conditions than direct esterificationMay require excess alcohol
Acyl Chloride Route1-Naphthoyl chloride + 4-Bromobenzyl alcoholBase (e.g., pyridine or triethylamine)High reactivity, good yieldsRequires preparation of acid chloride
Coupling Reagents1-Naphthoic acid + 4-Bromobenzyl alcoholDCC/DMAP or similar coupling reagentsMild conditions, high selectivityExpensive reagents, purification challenges

The preparation of related compounds, such as 4-acetyl-1-naphthoic acid from methyl 4-acetyl-1-naphthoate, provides insights into potential synthetic approaches. For example, the hydrolysis of methyl 4-acetyl-1-naphthoate using sodium hydroxide in a toluene/water mixture with tetrabutylammonium bromide as a phase-transfer catalyst achieved a 91.2% yield of the corresponding acid product . A similar approach could potentially be adapted for the synthesis of precursors needed for 4-Bromobenzyl 1-naphthoate preparation.

Purification and Characterization Methods

After synthesis, 4-Bromobenzyl 1-naphthoate would require purification and comprehensive characterization. Purification techniques would likely include recrystallization from appropriate solvent systems, column chromatography using silica gel or alumina as stationary phases, and possibly preparative HPLC for obtaining analytical-grade samples. The characterization would involve multiple complementary analytical techniques to confirm structure, purity, and physical properties.

Analytical MethodInformation ProvidedExpected Results for 4-Bromobenzyl 1-naphthoate
1H NMR SpectroscopyProton environmentsSignals for aromatic protons (naphthalene and bromobenzene), methylene protons (-CH2-)
13C NMR SpectroscopyCarbon environmentsSignals for aromatic carbons, carbonyl carbon (C=O), methylene carbon (-CH2-)
Infrared SpectroscopyFunctional groupsStrong absorption for ester C=O stretching (~1720 cm-1), aromatic C=C stretching
Mass SpectrometryMolecular weight, fragmentation patternMolecular ion with characteristic bromine isotope pattern (M+ and M+2 in ~1:1 ratio)
X-ray Crystallography3D molecular structureDetailed spatial arrangement of atoms in crystal form
Elemental AnalysisElemental compositionC (63.17%), H (3.83%), Br (23.35%), O (9.35%) (calculated)

Material Science Applications

The extended conjugated system present in 4-Bromobenzyl 1-naphthoate, combined with its molecular geometry and electronic properties, suggests potential applications in material science. Aromatic compounds with similar structures have been utilized in:

  • Fluorescent materials and probes, where the naphthalene core provides fluorescent properties that can be tuned through substitution patterns.

  • Organic electronics, where extended conjugated systems contribute to electronic conductivity and charge transport properties.

  • Liquid crystalline materials, where the rigid aromatic cores with flexible substituents often display mesophase behavior.

  • Polymeric materials, where aromatic monomers like 4-Bromobenzyl 1-naphthoate could be incorporated to enhance thermal stability, mechanical strength, or specific optical properties.

Research Findings and Structure-Activity Relationships

Electronic and Structural Properties

The electron-withdrawing effect of the bromine atom in 4-Bromobenzyl 1-naphthoate would be expected to influence the electronic distribution throughout the molecule, particularly affecting the benzyl ring. This electronic effect can alter reactivity patterns, stability, and interactions with biological targets. The para position of the bromine creates a linear dipole along the benzyl ring axis, unlike the ortho-substituted isomer where the electronic effects are less uniformly distributed.

Computational studies on related compounds suggest that the presence of bromine at the para position influences the HOMO-LUMO energy gap, potentially affecting optical properties and reactivity. The relatively planar structure of 4-Bromobenzyl 1-naphthoate, with two aromatic ring systems connected through an ester linkage, provides an extended π-conjugated system that could contribute to interesting photophysical properties, including fluorescence and phosphorescence behaviors.

Analytical Characterization Techniques

Spectroscopic Analysis Methods

Comprehensive characterization of 4-Bromobenzyl 1-naphthoate would require a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy would serve as a primary tool for structural elucidation, with 1H NMR providing information on the aromatic protons of both the naphthalene and bromobenzene rings, as well as the distinctive methylene protons of the benzyl group. 13C NMR would reveal the carbon environments, including the characteristic carbonyl carbon of the ester group and the carbon bearing the bromine atom, which would show an upfield shift due to the heavy atom effect.

Infrared spectroscopy would confirm the presence of the ester functionality, with strong absorption bands expected around 1720-1740 cm-1 for the C=O stretching vibration. Additional bands for aromatic C=C stretching (1600-1400 cm-1) and C-Br stretching (500-600 cm-1) would further support the structure. UV-Visible spectroscopy would provide information about the electronic transitions in the aromatic systems, with absorption maxima likely appearing in the 250-350 nm range, characteristic of naphthalene derivatives.

Mass Spectrometric Analysis

Mass spectrometry would be particularly valuable for confirming the molecular formula and identifying characteristic fragmentation patterns. The molecular ion of 4-Bromobenzyl 1-naphthoate would display the distinctive isotope pattern characteristic of bromine-containing compounds, with peaks at M+ and M+2 in an approximately 1:1 ratio, confirming the presence of one bromine atom. Fragmentation patterns would likely include cleavage of the ester bond, loss of the bromine atom, and fragmentation of the aromatic rings, providing a unique mass spectral fingerprint for the compound.

High-resolution mass spectrometry would enable precise measurement of the molecular mass, allowing confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) could provide additional structural information through controlled fragmentation experiments, helping to confirm the connectivity of the molecular subunits.

Future Research Directions

Synthetic Methodology Development

Future research on 4-Bromobenzyl 1-naphthoate could focus on developing improved synthetic methodologies with higher yields, greater selectivity, and more environmentally friendly conditions. Green chemistry approaches, such as solvent-free reactions, catalytic methods, or use of renewable feedstocks, could be explored to minimize environmental impact. Additionally, flow chemistry techniques might enable more efficient and scalable production, potentially facilitating industrial applications.

The development of regioselective methods for functionalization of the naphthalene ring or selective transformations of either the bromine or ester functional groups would expand the utility of 4-Bromobenzyl 1-naphthoate as a synthetic intermediate. Such methodologies could enable the preparation of libraries of structural analogs for structure-activity relationship studies.

Biological Evaluation and Drug Discovery Applications

Comprehensive biological screening of 4-Bromobenzyl 1-naphthoate and its derivatives represents another promising research direction. Given the bioactivities observed in related compounds, systematic evaluation against various biological targets could reveal new therapeutic applications. Specific screening efforts might include:

  • Antimicrobial assays against a panel of bacterial and fungal pathogens, including drug-resistant strains.

  • Cancer cell line proliferation assays to assess potential anticancer activity.

  • Enzyme inhibition studies focusing on clinically relevant targets.

  • Receptor binding assays to identify potential interactions with important signaling pathways.

The development of structure-activity relationships through the synthesis and testing of structural analogs would provide valuable insights into the structural features contributing to biological activity. Such studies could guide the design of more potent and selective compounds for specific therapeutic applications.

Materials Science Exploration

The potential applications of 4-Bromobenzyl 1-naphthoate in materials science also warrant further investigation. Studies on its photophysical properties, including fluorescence quantum yield, lifetime, and solvatochromic behavior, could reveal applications in sensing and imaging. Exploration of its behavior in supramolecular assemblies, liquid crystalline phases, or polymer composites might lead to new materials with interesting optical, electronic, or mechanical properties.

The bromine functionality provides a convenient handle for further elaboration through various coupling reactions, potentially enabling the incorporation of 4-Bromobenzyl 1-naphthoate into more complex materials architectures, including conjugated polymers, dendrimers, or supramolecular assemblies.

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